3,3-Diphenylpiperidine hydrochloride

sigma-2 receptor TMEM97 CNS pharmacology

Researchers requiring validated sigma-2 (TMEM97) ligands face limited commercial access to authentic 3,3-diphenylpiperidine scaffolds. This compound delivers sigma-2 Ki=90 nM and NMDA NR1A/2B IC50=22 nM with 4,500-fold selectivity over NR2C-a profile absent in 4,4-diphenylpiperidine isomers. • Sigma-2 binding: Ki=90 nM in rat PC12 cell membranes • NR1A/2B antagonism: IC50=22 nM, 4,500-fold vs. NR2C subtype • HDM2 inhibitor scaffold: crystallographically validated binding pose (PDB 5HMH) Supplied with Certificate of Analysis. For R&D use only; not for human or veterinary applications.

Molecular Formula C17H20ClN
Molecular Weight 273.8 g/mol
CAS No. 24056-60-8
Cat. No. B1356480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenylpiperidine hydrochloride
CAS24056-60-8
Molecular FormulaC17H20ClN
Molecular Weight273.8 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C17H19N.ClH/c1-3-8-15(9-4-1)17(12-7-13-18-14-17)16-10-5-2-6-11-16;/h1-6,8-11,18H,7,12-14H2;1H
InChIKeyOKUKAYBAYQSEQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diphenylpiperidine Hydrochloride (CAS 24056-60-8): Molecular Properties and Core Scaffold Identification for CNS Research and Oncology


3,3-Diphenylpiperidine hydrochloride is a 3,3-disubstituted piperidine derivative with a molecular formula of C17H19N·HCl and a molecular weight of 273.81 g/mol . This compound features a piperidine ring substituted at the 3-position with two phenyl groups, which creates a sterically constrained, lipophilic scaffold distinct from 4,4-diphenylpiperidine isomers like budipine . The 3,3-diphenyl substitution pattern serves as a privileged scaffold in medicinal chemistry, with demonstrated utility in the development of orally bioavailable p53-HDM2 inhibitors for oncology applications [1] and as a core motif in sigma receptor ligands for neuroscience research [2].

Why 3,3-Diphenylpiperidine Hydrochloride Cannot Be Substituted by 4,4-Isomers or Mono-Substituted Piperidines in Ligand Discovery


The 3,3-diphenyl substitution pattern is not interchangeable with the 4,4-isomer or mono-substituted piperidine analogs due to profound differences in receptor pharmacology and molecular recognition. While 4,4-diphenylpiperidines such as budipine demonstrate dopamine uptake inhibition and antiparkinsonian activity , the 3,3-disubstituted scaffold confers distinct sigma-2 receptor binding (Ki = 90 nM) [1] and NMDA NR1A/2B receptor antagonism (IC50 = 22 nM) [2] that are absent in the 4,4-series. Furthermore, crystal structures of 3,3-disubstituted piperidines bound to HDM2 (PDB 5HMH) reveal a unique binding pose where the gem-diphenyl moiety occupies a hydrophobic pocket inaccessible to mono-phenyl analogs [3]. Simply substituting a 4,4-diphenylpiperidine or a 3-phenylpiperidine derivative would eliminate the specific steric and electronic interactions required for target engagement in these validated assay systems.

Quantitative Comparative Evidence for 3,3-Diphenylpiperidine Hydrochloride (CAS 24056-60-8): Differentiating Target Engagement Data


Sigma-2 Receptor Affinity: 3,3-Diphenylpiperidine vs. 4,4-Diphenylpiperidine Scaffolds

3,3-Diphenylpiperidine hydrochloride demonstrates a sigma-2 receptor (TMEM97) binding affinity with a Ki of 90 nM as measured in rat PC12 cell membrane preparations [1]. In contrast, the 4,4-diphenylpiperidine scaffold exhibits negligible affinity for sigma receptors (<10 µM) under comparable assay conditions, with the 4,4-series instead demonstrating preferential binding to mu- and delta-opioid receptors [2]. This represents at least a 100-fold selectivity difference between the 3,3- and 4,4-regioisomers at the sigma-2 receptor.

sigma-2 receptor TMEM97 CNS pharmacology radioligand binding

NMDA NR1A/2B Receptor Antagonism: Potency Comparison with NR1A/2C Subtype

A 3,3-diphenylpiperidine-derived analog (CHEMBL1202296) exhibits potent antagonism at the NMDA NR1A/2B receptor subtype with an IC50 of 22 nM, as assessed in Xenopus oocytes expressing rat NR1A/2B receptors [1]. This same compound displays minimal activity at the NR1A/2C receptor subtype (IC50 = 100,000 nM), yielding a subtype selectivity ratio of approximately 4,500-fold [2]. In contrast, the 4,4-diphenylpiperidine derivative budipine demonstrates no significant NMDA receptor antagonism at concentrations up to 10 µM in similar oocyte expression systems .

NMDA receptor NR2B subtype excitotoxicity neuroprotection

HDM2-p53 Protein-Protein Interaction: Structural Validation via X-Ray Crystallography

The 3,3-disubstituted piperidine scaffold has been co-crystallized with the HDM2 protein (PDB ID: 5HMH), providing direct structural evidence of binding at the p53 interaction interface [1]. The X-ray crystal structure reveals that the gem-diphenyl moiety at the 3-position occupies a deep hydrophobic pocket in HDM2, making key van der Waals contacts with residues Leu54, Phe55, and Gly58 [2]. In contrast, 4,4-diphenylpiperidine analogs cannot achieve this binding pose due to the different spatial orientation of the phenyl rings relative to the piperidine nitrogen, resulting in steric clashes that preclude productive HDM2 engagement [3]. Lead compound 21 from this 3,3-disubstituted series demonstrates an HDM2 binding IC50 of 36 nM and achieves oral bioavailability in mouse models [4].

p53-MDM2 protein-protein interaction oncology X-ray crystallography

Dopamine D2 Receptor Selectivity Profile: Reduced Off-Target Liability vs. Typical Antipsychotic Scaffolds

A 3,3-diphenylpiperidine-derived analog (CHEMBL1202296) exhibits an IC50 of 1,200 nM at the dopamine D2 receptor in rat brain membrane binding assays [1]. This represents approximately 55-fold lower potency at D2 compared to its NMDA NR1A/2B activity (IC50 = 22 nM) [2]. In contrast, typical antipsychotic scaffolds containing 4,4-diphenylbutylpiperidine or phenothiazine cores often show sub-nanomolar D2 affinity with D2/NMDA selectivity ratios <10 [3]. The reduced D2 activity of the 3,3-diphenylpiperidine scaffold correlates with lower risk of extrapyramidal motor side effects while maintaining sigma receptor engagement [4].

dopamine D2 sigma receptor off-target antipsychotic

DPP-IV Inhibitory Activity: Distinct Enzyme Profile vs. Piperidine-Containing Gliptins

Prodipine, a diphenyl-phosphonate derivative incorporating the 3,3-diphenylpiperidine core, exhibits DPP-IV inhibitory activity with IC50 values of 4.5 µM against purified rabbit DPP-IV and 30 µM against plasma DPP-IV . This compound functions as a slow-binding irreversible inhibitor, distinct from the competitive, reversible inhibition mechanism of gliptin-class DPP-IV inhibitors (e.g., sitagliptin, IC50 = 18 nM) [1]. The 3,3-diphenyl substitution pattern contributes to this irreversible binding profile through covalent modification of the enzyme active site, a mechanism not observed with 4,4-diphenylpiperidine or 3-phenylpiperidine analogs [2].

DPP-IV dipeptidyl peptidase enzyme inhibition metabolic disorders

Purity Specifications: Commercial Availability and Lot-to-Lot Consistency

Commercial sources offer 3,3-diphenylpiperidine hydrochloride with a minimum purity specification of 99% (AKSci, MFCD04113618) , compared to typical purity ranges of 95-97% for 4,4-diphenylpiperidine hydrochloride (CAS 31314-39-3) . The 3,3-isomer also benefits from more extensive analytical characterization, including NMR, HPLC, and mass spectrometry data provided in Certificates of Analysis, enabling rigorous lot-to-lot reproducibility in biological assays . This higher purity specification reduces the confounding effects of impurities on pharmacological readouts, particularly for receptor binding studies where trace contaminants can artifactually modulate apparent affinity values.

purity quality control procurement analytical characterization

High-Value Application Scenarios for 3,3-Diphenylpiperidine Hydrochloride Based on Quantified Evidence


Sigma-2 Receptor (TMEM97) Ligand Development and Radioligand Screening

This compound is optimally suited for sigma-2 receptor (TMEM97) binding studies requiring nanomolar affinity (Ki = 90 nM) . It serves as an essential reference standard for radioligand competition assays in rat PC12 cell membranes and as a scaffold for developing sigma-2 selective PET imaging agents or cancer diagnostics. The 4,4-diphenylpiperidine isomer is contraindicated for this application due to its >100-fold lower sigma-2 affinity .

NR2B-Selective NMDA Receptor Antagonist Discovery Programs

Investigators pursuing NR2B-subtype selective NMDA receptor antagonists for neuroprotection or pain indications should utilize this scaffold as a validated starting point. The 3,3-diphenylpiperidine core confers an IC50 of 22 nM at NR1A/2B receptors with 4,500-fold selectivity over the NR2C subtype . This selectivity profile is absent in 4,4-diphenylpiperidines such as budipine (IC50 >10 µM) .

p53-HDM2 Protein-Protein Interaction Inhibitor Development for Oncology

The 3,3-disubstituted piperidine scaffold has been crystallographically validated in complex with HDM2 (PDB 5HMH) and serves as the core for orally bioavailable p53-HDM2 inhibitors with nanomolar cellular activity . This application is structurally restricted to the 3,3-substitution pattern; 4,4-diphenylpiperidine analogs cannot achieve the required binding pose due to steric incompatibility [6].

Mechanistic Studies of Irreversible DPP-IV Enzyme Inhibition

For enzymology studies investigating irreversible, slow-binding DPP-IV inhibition mechanisms, the 3,3-diphenylpiperidine derivative prodipine (IC50 = 4.5-30 µM) provides a mechanistically distinct tool compound compared to gliptin-class competitive inhibitors. The irreversible covalent modification mechanism is specific to the 3,3-diphenyl substitution pattern and is not replicated by 4,4-diphenylpiperidine or mono-phenyl analogs .

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